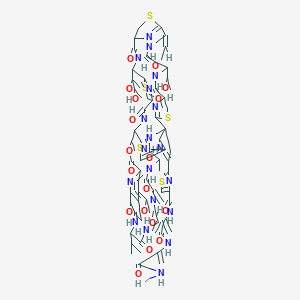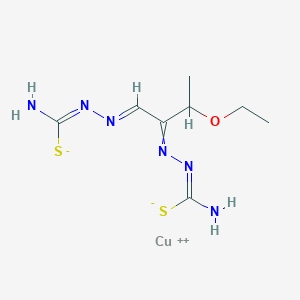
CuKts
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper (Cu) and its derivatives have been extensively studied for their biological and pharmacological properties. One such derivative is CuKts, which is a copper complex of a ketoconazole derivative. CuKts has been shown to possess potent anticancer and antifungal activities.
Wirkmechanismus
The mechanism of action of CuKtsKts is not fully understood. However, it has been proposed that CuKtsKts induces cell death in cancer cells by inducing oxidative stress and DNA damage. CuKtsKts has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Biochemische Und Physiologische Effekte
CuKtsKts has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CuKtsKts has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, CuKtsKts has been shown to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
CuKtsKts has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. CuKtsKts also possesses potent anticancer and antifungal activities, making it an attractive candidate for further research. However, CuKtsKts has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, the mechanism of action of CuKtsKts is not fully understood, which can make it challenging to design experiments to investigate its activity.
Zukünftige Richtungen
There are several future directions for research on CuKtsKts. One direction is to investigate the mechanism of action of CuKtsKts in more detail. This could involve studies to identify the molecular targets of CuKtsKts and the signaling pathways involved in its activity. Another direction is to investigate the potential of CuKtsKts as a therapeutic agent for cancer and fungal infections. This could involve studies to determine the efficacy and safety of CuKtsKts in animal models and clinical trials. Finally, there is potential for the development of new CuKtsKts derivatives with improved activity and selectivity.
Synthesemethoden
CuKtsKts can be synthesized by reacting copper acetate with a ketoconazole derivative in the presence of a base. The reaction results in the formation of a copper complex of the ketoconazole derivative, which is CuKtsKts. The synthesis method has been optimized to yield a high purity and high yield of CuKtsKts.
Wissenschaftliche Forschungsanwendungen
CuKtsKts has been extensively studied for its anticancer and antifungal activities. It has been shown to possess potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CuKtsKts has also been shown to have potent antifungal activity against Candida albicans.
Eigenschaften
CAS-Nummer |
14186-84-6 |
|---|---|
Produktname |
CuKts |
Molekularformel |
C8H14CuN6OS2 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |
InChI-Schlüssel |
IJRKZNFKCDMSJU-AJWLNUIRSA-L |
Isomerische SMILES |
CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |
SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
Kanonische SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
Andere CAS-Nummern |
41106-47-2 |
Synonyme |
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



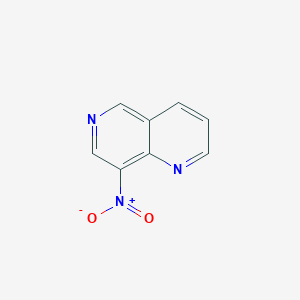
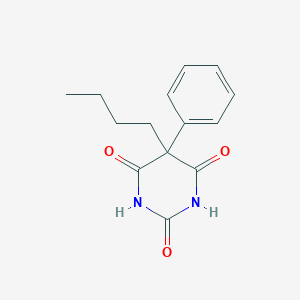
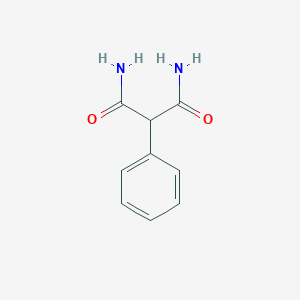
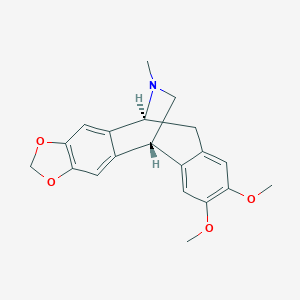
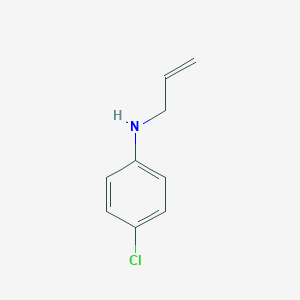
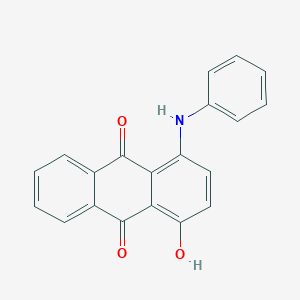
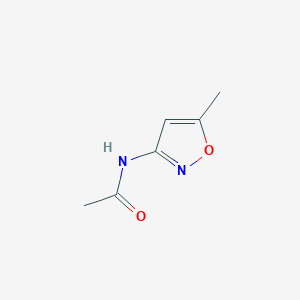
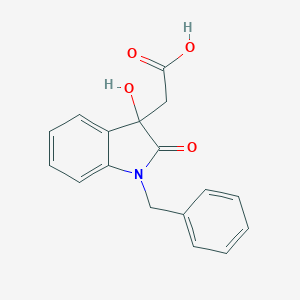
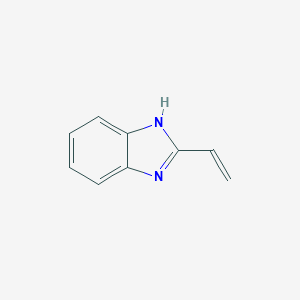
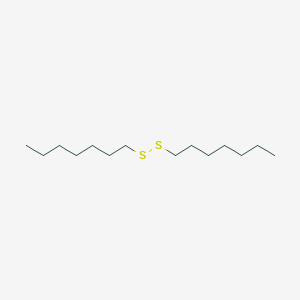
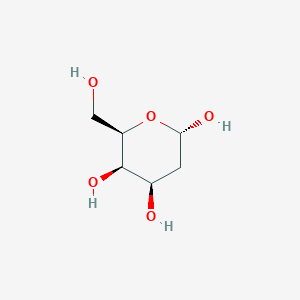
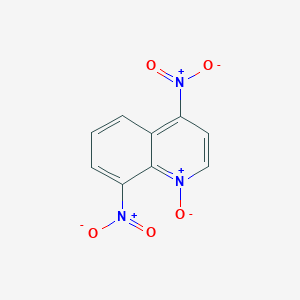
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
